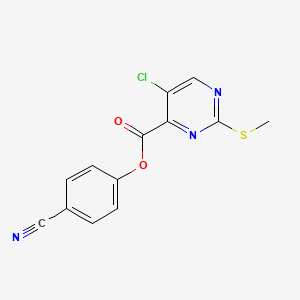
4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves the inhibition of the activity of certain enzymes and receptors. This compound binds to the active site of these targets and prevents them from carrying out their normal functions. The exact mechanism of inhibition varies depending on the specific target being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate depend on the specific target being studied. This compound has been shown to have effects on various biological processes such as cell proliferation, apoptosis, and signal transduction. Additionally, this compound has been shown to have potential therapeutic applications in diseases such as cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is its high purity and yield. This compound is easy to synthesize and can be obtained in large quantities. Additionally, this compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of this compound is its specificity for certain targets. This compound may not be effective against all targets and may have limited applications in certain research studies.
Direcciones Futuras
There are many future directions for research on 4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate. One potential direction is the investigation of its potential therapeutic applications in diseases such as cancer and inflammation. Additionally, this compound could be used to study the role of specific enzymes and receptors in various biological processes. Further research could also be done to identify new targets for this compound and to develop more specific analogs with improved activity.
Métodos De Síntesis
The synthesis of 4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves the reaction of 2-amino-5-chloro-4-methylthiopyrimidine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the product is typically high, and the purity can be confirmed by NMR spectroscopy.
Aplicaciones Científicas De Investigación
4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has been used in various scientific research studies as a tool compound to investigate the mechanism of action of various biological targets. This compound has been shown to inhibit the activity of certain enzymes such as protein kinases and has been used to study the role of these enzymes in various biological processes. Additionally, this compound has been used to investigate the activity of various receptors such as G protein-coupled receptors and ion channels.
Propiedades
IUPAC Name |
(4-cyanophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c1-20-13-16-7-10(14)11(17-13)12(18)19-9-4-2-8(6-15)3-5-9/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKGGVHYSWZHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)
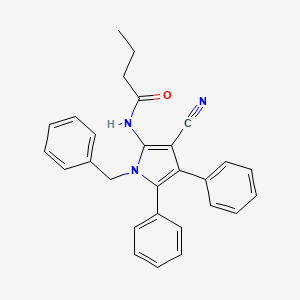
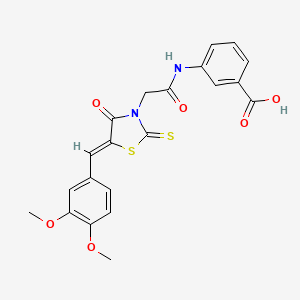
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2730049.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2730050.png)
![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730053.png)
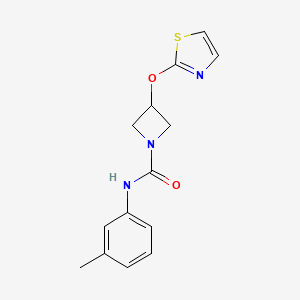
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2730055.png)
![2-(4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2730056.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730058.png)
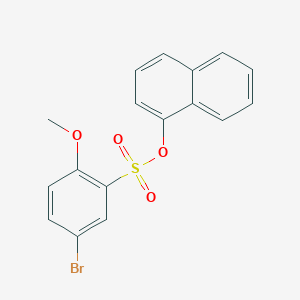
![N-Ethyl-4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2730061.png)
